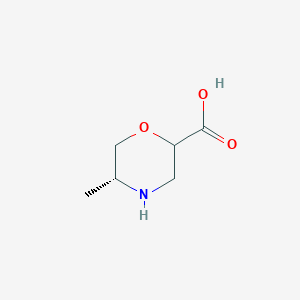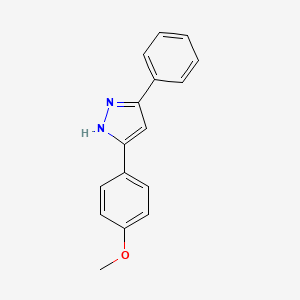![molecular formula C10H16N2S B11775714 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11775714.png)
2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A closely related compound with similar structural features but different substituents.
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Another related compound used as an intermediate in the synthesis of the target compound.
Uniqueness
2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its specific isopropyl and methyl substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these substituents play a critical role in the compound’s behavior and efficacy .
Propiedades
Fórmula molecular |
C10H16N2S |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
4-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C10H16N2S/c1-6(2)10-12-8-4-5-11-7(3)9(8)13-10/h6-7,11H,4-5H2,1-3H3 |
Clave InChI |
LYUIEVRHMQYKKN-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)N=C(S2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


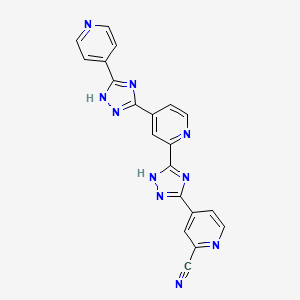

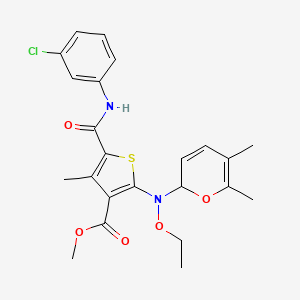
![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
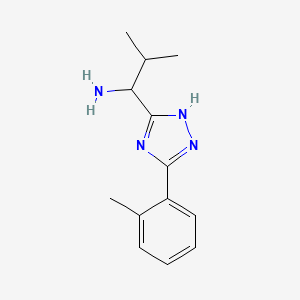

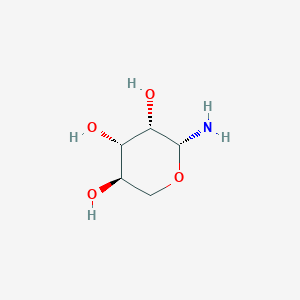
![4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)


